Ethyl 3-amino-4-methoxy-3-methylbutanoate
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Overview
Description
Ethyl 3-amino-4-methoxy-3-methylbutanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of butanoic acid and contains functional groups such as an amino group, a methoxy group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-methoxy-3-methylbutanoate typically involves the esterification of 3-amino-4-methoxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methoxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-nitro-4-methoxy-3-methylbutanoate.
Reduction: Formation of 3-amino-4-methoxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-methoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-methoxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and influence physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylbutanoate: Similar ester structure but lacks the amino and methoxy groups.
Ethyl 3-amino-2-methylbutanoate: Similar amino group but different substitution pattern on the butanoic acid backbone
Uniqueness
Ethyl 3-amino-4-methoxy-3-methylbutanoate is unique due to the presence of both an amino group and a methoxy group on the same carbon chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Ethyl 3-amino-4-methoxy-3-methylbutanoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structural properties and biological activities make it a valuable subject for research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a methoxy group, and a branched alkyl chain. These functional groups contribute to its reactivity and interactions with biological systems. The molecular formula is C8H17NO2, with a molecular weight of approximately 159.23 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially influencing their activity. This interaction may inhibit or activate specific enzymatic pathways, leading to various physiological effects.
- Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways. This modulation can influence cellular functions such as proliferation, apoptosis, and metabolic processes .
- Hydrophobic Interactions : The methoxy group enhances hydrophobic interactions, which may improve binding affinities with target proteins or membranes .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:
- In vitro studies demonstrated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
- Mechanisms of action include disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Research has also explored the anticancer properties of this compound:
- Cell Proliferation Inhibition : Studies on human cancer cell lines have shown that this compound can significantly inhibit cell proliferation at specific concentrations.
- Apoptotic Induction : this compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent against bacterial infections .
- Cancer Research : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Mechanistic studies revealed that the compound activates caspase pathways, leading to increased apoptosis .
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl 3-amino-4-methoxy-3-methylbutanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-7(10)5-8(2,9)6-11-3/h4-6,9H2,1-3H3 |
InChI Key |
NANGQLFJLABDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(COC)N |
Origin of Product |
United States |
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